Calopogoniumisoflavone B is a natural product found in Millettia pachyloba with data available.
Calopogoniumisoflavone B
CAS No.: 62502-14-1
Cat. No.: VC21327949
Molecular Formula: C21H16O5
Molecular Weight: 348.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 62502-14-1 |
---|---|
Molecular Formula | C21H16O5 |
Molecular Weight | 348.3 g/mol |
IUPAC Name | 3-(1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-f]chromen-4-one |
Standard InChI | InChI=1S/C21H16O5/c1-21(2)8-7-13-16(26-21)6-4-14-19(22)15(10-23-20(13)14)12-3-5-17-18(9-12)25-11-24-17/h3-10H,11H2,1-2H3 |
Standard InChI Key | WVHJQUXAKZCXEP-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCO5)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCO5)C |
Chemical Structure and Properties
Calopogoniumisoflavone B is an isoflavone derivative with the molecular formula C21H16O5 and a molecular weight of 348.3 g/mol . The compound features a distinct isoflavone skeleton with characteristic structural elements including a 2,2-dimethylpyrano ring fused to positions 7 and 8, and a methylenedioxy group at the 3' and 4' positions of the B-ring .
Nomenclature and Identification
The compound is also known by its systematic name 3-(1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-f]chromen-4-one and is alternatively referred to as 6'',6''-Dimethyl-3',4'-methylenedioxypyrano[2'',3'':7,8]isoflavone in scientific literature . Various identification codes and registry numbers associated with this compound are summarized in Table 1.
Table 1. Identification Parameters for Calopogoniumisoflavone B
Parameter | Value |
---|---|
CAS Registry Number | 62502-14-1 |
PubChem CID | 182342 |
ChEBI ID | CHEBI:187552 |
ChEMBL ID | CHEMBL3311043 |
InChIKey | WVHJQUXAKZCXEP-UHFFFAOYSA-N |
NSC Number | 604842 |
UNII | QDZ8Y2HK9K |
Structural Characteristics
The structure of Calopogoniumisoflavone B contains several key features that contribute to its biological activities:
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An isoflavone core structure with a characteristic C-ring
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A para-substituted B-ring with a methylenedioxy group
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A 2,2-dimethylpyrano ring fused to the A-ring
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Multiple oxygen-containing functional groups
The molecular structure includes aromatic systems and oxygen heterocycles that provide potential binding sites for biological interactions . This structural arrangement is consistent with other bioactive isoflavonoids that exhibit various pharmacological properties.
Natural Sources and Distribution
Plant Species
Calopogoniumisoflavone B has been isolated from several members of the Fabaceae (Leguminosae) family. The primary natural sources documented in scientific literature include:
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Calopogonium mucunoides (Desv.) - A tropical herb used in folk medicine for treating anemia and for protection against witchcraft
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Millettia pachyloba - The compound has been isolated from the grains of this plant
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Millettia griffoniana - Another documented source of this isoflavone
Geographical Distribution
The plants containing Calopogoniumisoflavone B are predominantly found in tropical and subtropical regions:
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Calopogonium mucunoides is widely distributed across Africa, America, and the Pacific regions
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Millettia species are primarily native to tropical areas in Africa and Asia
Isolation and Structural Elucidation
Extraction and Purification
The isolation of Calopogoniumisoflavone B typically involves a multi-step process beginning with the extraction of plant material using organic solvents. The compound has been successfully isolated through bioactivity-guided fractionation techniques that generally follow these steps:
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Sequential extraction of plant material with solvents of increasing polarity
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Fractionation using various chromatographic techniques
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Final purification using High-Performance Liquid Chromatography (HPLC)
Structural Determination
The structure of Calopogoniumisoflavone B has been established using various spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR
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High-Resolution Mass Spectrometry (HRMS)
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Two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation)
The isoflavone skeleton is typically characterized by specific NMR signals, including the characteristic singlet at approximately δH 8.42 for H-2 and 13C NMR signal at δC 152.7 for C-2 . The presence of the 2,2-dimethylpyrano moiety and other structural features can be confirmed through detailed spectroscopic analysis.
Structure-Activity Relationships
The biological activities of Calopogoniumisoflavone B can be partially attributed to specific structural features:
Table 2. Key Structural Features and Their Potential Contributions to Bioactivity
Structural Feature | Potential Contribution to Activity |
---|---|
Isoflavone skeleton | Basis for various biological activities |
2,2-Dimethylpyrano ring | Enhanced cytotoxicity against cancer cell lines |
Methylenedioxy group | May contribute to biological activity through altered electron distribution |
Para-substituted B-ring | Associated with NO production inhibitory effects |
Analytical Methods for Detection and Quantification
Several analytical techniques have been employed for the detection and quantification of Calopogoniumisoflavone B in plant extracts and biological samples:
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High-Performance Liquid Chromatography (HPLC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Thin-Layer Chromatography (TLC)
These methods allow for the identification and quantification of Calopogoniumisoflavone B with high specificity and sensitivity, which is crucial for both research purposes and quality control in natural product development.
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